The synthesis of LONG R3 Insulin-like Growth Factor I involves a patented expression system utilizing Escherichia coli. The process begins with the introduction of the gene encoding the modified insulin-like growth factor into bacterial cells. Following expression, the peptide accumulates in inclusion bodies within the bacteria.
LONG R3 Insulin-like Growth Factor I consists of 83 amino acids with a molecular mass of approximately 9,110 Da. The structural modifications include:
These modifications contribute to its reduced affinity for insulin-like growth factor binding proteins, enhancing its bioavailability .
LONG R3 Insulin-like Growth Factor I is primarily involved in signaling pathways that promote cell growth and survival. Its chemical reactions are characterized by binding to the type I insulin-like growth factor receptor (IGF-IR), leading to activation of downstream signaling cascades such as the phosphoinositide 3-kinase/Akt pathway.
LONG R3 Insulin-like Growth Factor I exerts its effects primarily through interaction with the type I insulin-like growth factor receptor. This interaction triggers several intracellular signaling pathways that promote cell proliferation and survival.
LONG R3 Insulin-like Growth Factor I is widely used in scientific research and biopharmaceutical applications due to its potent biological activity.
LONG® R³ IGF-I (Long Arg³ Insulin-like Growth Factor-I or IGF-I LR3) is an engineered 83-amino acid polypeptide with two critical modifications distinguishing it from native IGF-I (70 amino acids). First, a substitution replaces glutamic acid with arginine at position 3 (Arg³), reducing electrostatic interactions with insulin-like growth factor-binding proteins (IGFBPs). Second, a 13-amino acid extension (MFPAMPLSLFVN-) is appended to the N-terminus, derived from human growth hormone sequences. This extension enhances steric hindrance against proteases and IGFBP binding without imparting growth hormone-like activity. The resultant structure is a non-glycosylated, single-chain protein with a molecular mass of 9,117 Da, featuring three conserved disulfide bridges critical for tertiary structure and receptor binding [1] [3] [6].
Table 1: Primary Structural Features of LONG R3 IGF-I
Feature | Native IGF-I | LONG R3 IGF-I | Functional Implication |
---|---|---|---|
Amino Acid Length | 70 | 83 | Extended half-life |
Position 3 Residue | Glutamic acid (Glu) | Arginine (Arg) | Reduced IGFBP affinity |
N-Terminal Extension | Absent | 13-aa peptide (MFPAMPLLSLFVN) | Protease resistance & IGFBP evasion |
Molecular Mass | ~7.6 kDa | 9,111 Da | Altered biophysical properties |
Disulfide Bonds | 3 (Cys6-48, 18-61, 47-52) | 3 (conserved) | Maintained receptor-binding conformation |
The modifications in LONG R3 IGF-I directly address limitations of native IGF-I: rapid clearance and sequestration by IGFBPs. Circulating IGFBPs bind >98% of endogenous IGF-I, restricting receptor access [5]. The Arg³ substitution disrupts ionic interactions with IGFBP-3 (the predominant binding protein), while the N-terminal extension sterically blocks IGFBP docking. Combined, these reduce affinity for IGFBPs by >1,000-fold compared to native IGF-I [1] [6]. Consequently, free LONG R3 IGF-I concentrations increase significantly, enhancing bioavailability and duration of action. This design also improves proteolytic stability: pepsin cleaves native IGF-I at Leu10-Phe11 and Gln15-Phe16, but the N-terminal shield in LONG R3 IGF-I delays degradation. Engineered variants like Phe16Ala further resist pepsin, underscoring the role of strategic residue placement [2] [6].
Biophysically, LONG R3 IGF-I exhibits distinct advantages:
Table 2: Biophysical and Functional Comparison
Property | Native IGF-I | Insulin | LONG R3 IGF-I |
---|---|---|---|
Molecular Weight | 7,649 Da | 5,808 Da | 9,111 Da |
IGF-1R Affinity (Kd) | 1–5 nM | 100–1,000 nM | 1–5 nM |
IGFBP Affinity | High (Kd ~0.1–1 nM) | Negligible | Low (Kd >100 nM) |
Plasma Half-life | 12–15 hours | 5–10 minutes | 56–72 hours |
EC50 (Cell Proliferation) | 1.5–2.5 nM | 100–200 nM | 0.5–1.5 nM |
Functionally, LONG R3 IGF-I outperforms both native IGF-I and insulin in cell culture:
Mechanistically, the analog’s sustained receptor engagement upregulates cyclin D1 and downregulates pro-apoptotic Bax. Cross-reactivity with insulin receptors remains minimal (<5% activation at 100 nM), ensuring targeted anabolic effects [1] [5] [6].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8